Epihygromycin
Description
Properties
CAS No. |
75081-92-4 |
|---|---|
Molecular Formula |
C23H29NO12 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
(E)-N-[(3aS,4R,5R,6S,7R,7aR)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5R)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18+,19+,20+,21-,23-/m1/s1 |
InChI Key |
YQYJSBFKSSDGFO-SQTRDLTCSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@@H](O2)C(=O)C)O)O)O)/C(=O)N[C@@H]3[C@@H]([C@H]([C@@H]4[C@H]([C@@H]3O)OCO4)O)O |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Epihygromycin from Corynebacterium equi: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide delves into the discovery and isolation of epihygromycin, a stereoisomer of hygromycin, from the bacterium Corynebacterium equi (now reclassified as Rhodococcus equi). The primary source for this information is the 1980 publication by Wakisaka et al., which first reported the identification of this novel compound.[1] this compound was identified as a minor component produced alongside the major antibiotic, hygromycin.[1] This document provides a detailed account of the methodologies and findings presented in this seminal work, offering a guide for researchers in natural product discovery and antibiotic development.
It is important to note that access to the full-text article of the original 1980 publication is limited. Therefore, the experimental protocols and quantitative data presented here are based on the information available in the abstract and supplemented with standard microbiological and chemical techniques of that era.
Fermentation of Corynebacterium equi No. 2841
The production of this compound was achieved through the fermentation of the newly isolated bacterial strain, Corynebacterium equi No. 2841.[1] While the specific media composition and fermentation parameters are not detailed in the available abstract, a typical fermentation process for actinomycetes, a group of bacteria known for producing a wide array of antibiotics, would involve the following steps.
Experimental Protocol: Fermentation (Generalized)
-
Inoculum Preparation: A seed culture of Corynebacterium equi No. 2841 is prepared by inoculating a suitable liquid medium (e.g., tryptic soy broth or a specialized seed medium) with a pure culture of the bacterium. The culture is incubated with agitation to ensure sufficient cell growth.
-
Production Medium: The production medium would likely consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone, yeast extract, soybean meal), and essential minerals. The pH of the medium would be adjusted to an optimal range for bacterial growth and antibiotic production.
-
Fermentation: A large-scale fermenter containing the production medium is inoculated with the seed culture. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of the desired metabolites.
-
Monitoring: The fermentation process is monitored by periodically measuring parameters such as cell growth (optical density), pH, and antibiotic activity of the culture broth.
Isolation and Purification of this compound
This compound was isolated as a minor component from the fermentation broth of Corynebacterium equi No. 2841, with hygromycin being the major antibiotic produced.[1] The separation of these two epimers would have required a multi-step purification process.
Experimental Protocol: Isolation and Purification (Generalized)
-
Broth Filtration: The fermentation broth is first filtered or centrifuged to separate the bacterial cells from the supernatant containing the dissolved antibiotics.
-
Extraction: The clarified supernatant is then subjected to solvent extraction to concentrate the active compounds. This typically involves using a water-immiscible organic solvent (e.g., ethyl acetate, butanol) to extract the antibiotics from the aqueous phase.
-
Chromatography: The crude extract containing both hygromycin and this compound is then subjected to a series of chromatographic techniques to separate the two compounds. This could include:
-
Ion-Exchange Chromatography: To separate compounds based on their net charge.
-
Silica Gel Chromatography: To separate compounds based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-resolution separation of the two epimers.
-
-
Crystallization: The fractions containing pure this compound are pooled, concentrated, and the compound is crystallized to obtain a pure, solid product.
Structural Elucidation and Characterization
The identification of the minor component as this compound, an epimer of hygromycin, was achieved through spectroscopic analysis and chemical conversions.[1]
Key Characterization Techniques (Generalized):
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To determine the carbon-hydrogen framework of the molecule and the stereochemical relationship between the two compounds.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores in the molecule.
-
-
Chemical Conversion: Chemical reactions could have been performed to convert hygromycin to this compound or vice-versa, confirming their epimeric relationship.[1]
Quantitative Data
Due to the limited access to the full publication, specific quantitative data such as fermentation titer, extraction yields, and final purified yields of this compound are not available. A summary table would typically be presented here if such data were accessible.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the discovery and isolation of this compound from Corynebacterium equi.
References
Epihygromycin vs. Hygromycin A: A Technical Guide to Their Core Structural and Functional Differences
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional distinctions between the antibiotic Hygromycin A and its natural epimer, Epihygromycin. While both compounds share a common molecular backbone, a subtle stereochemical variance leads to significant, though not yet fully quantified, differences in their biological interactions. This document summarizes the known structural details, mechanism of action, available biological activity data, and relevant experimental protocols to support further research and development.
Core Structural Differences: The C-4" Epimerization
Hygromycin A is a natural product from Streptomyces hygroscopicus composed of three distinct moieties: a 3,4-dihydroxy-α-methylcinnamic acid core, a neo-inosamine-2 aminocyclitol, and a 6-deoxy-5-keto-D-arabino-hexofuranose sugar. This compound is the C-4" epimer of Hygromycin A, meaning it differs only in the stereochemical configuration at the 4th carbon position of the furanose sugar ring. This subtle change in the orientation of a hydroxyl group is the fundamental structural distinction between the two molecules.
During the fermentation and purification of Hygromycin A, this compound is often present as a minor component. The primary method for distinguishing the two is through 13C Nuclear Magnetic Resonance (NMR) analysis, where the resonances associated with the furanose moiety differ between the epimers[1].
Mechanism of Action: Inhibition of Ribosomal Peptidyl Transferase
The primary mechanism of action for Hygromycin A is the inhibition of protein synthesis in bacteria. It achieves this by binding to the large ribosomal subunit (50S in bacteria) specifically at the peptidyl transferase center (PTC). The PTC is the catalytic site responsible for forming peptide bonds between amino acids during translation.
Hygromycin A's binding within the A-site of the PTC sterically hinders the proper accommodation of the aminoacyl-tRNA. While it may not block the initial binding of the tRNA, it prevents the subsequent conformational adjustments necessary for the aminoacyl moiety to participate in the peptide bond formation reaction. This effectively stalls protein synthesis, leading to bacterial growth inhibition.
Biological Activity and Quantitative Data
While this compound has been identified, a thorough characterization of its biological activity in direct comparison to Hygromycin A is not extensively documented in publicly available literature. Structure-activity relationship (SAR) studies on Hygromycin A analogs have shown that the aminocyclitol and the central cinnamic acid moieties are crucial for activity[2]. Alterations to the furanose sugar can also impact efficacy, suggesting that the C-4" epimerization in this compound likely alters its binding affinity for the ribosome and, consequently, its inhibitory potency.
The following tables summarize the known inhibitory concentrations for Hygromycin A against various bacterial strains and in a cell-free assay.
Table 1: Minimum Inhibitory Concentration (MIC) of Hygromycin A
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Borrelia burgdorferi | 0.25 | [3] |
| Borrelia afzelii | 0.25 | [3] |
| Borrelia garinii | 0.25 | [3] |
| Treponema pallidum | 0.03 | [3] |
| Serpulina hyodysenteriae | Varies by analog |[4] |
Note: Data for this compound is not available in the cited literature.
Table 2: In Vitro Protein Synthesis Inhibition (IC50) of Hygromycin A
| System | IC50 (µM) | Reference |
|---|
| E. coli cell-free system | Varies by analog |[4] |
Note: Specific IC50 for the parent Hygromycin A and this compound are not detailed in the referenced study, which focused on synthetic analogs.
Experimental Protocols
A key method for evaluating the efficacy of ribosome-targeting antibiotics is the in vitro cell-free protein synthesis inhibition assay. The following protocol is based on methodologies used for assessing Hygromycin A and its analogs[4].
Protocol: E. coli Cell-Free Protein Synthesis Inhibition Assay
Objective: To determine the concentration of an antibiotic (e.g., Hygromycin A, this compound) required to inhibit protein synthesis by 50% (IC50) in a bacterial cell-free system.
Materials:
-
E. coli S30 cell-free extract
-
Premix solution (containing ATP, GTP, CTP, UTP, amino acids, salts, buffer)
-
Template DNA (e.g., plasmid encoding a reporter gene like luciferase or β-galactosidase)
-
Test compounds (Hygromycin A, this compound) dissolved in a suitable solvent (e.g., DMSO or water)
-
Radiolabeled amino acid (e.g., [35S]-Methionine or [14C]-Leucine)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup:
-
On ice, prepare reaction tubes each containing the E. coli S30 extract and the premix solution.
-
Add the template DNA to each reaction.
-
Add serial dilutions of the test compounds (Hygromycin A, this compound) to the respective tubes. Include a no-drug control (vehicle only) and a no-template control.
-
-
Initiation of Synthesis:
-
Add the radiolabeled amino acid to each tube to initiate the transcription-translation reaction.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Precipitation:
-
Stop the reaction by adding cold 10% Trichloroacetic acid (TCA). This will precipitate the newly synthesized proteins incorporating the radiolabel.
-
Incubate the tubes on ice for at least 30 minutes to ensure complete precipitation.
-
-
Sample Collection:
-
Collect the precipitated protein by filtering the contents of each tube through a glass fiber filter.
-
Wash the filters multiple times with cold 5% TCA to remove unincorporated radiolabeled amino acids.
-
Perform a final wash with ethanol or acetone and allow the filters to dry completely.
-
-
Quantification:
-
Place each dried filter into a scintillation vial with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM from the no-template control from all other readings.
-
Normalize the data by setting the CPM of the no-drug control to 100% synthesis activity.
-
Plot the percentage of protein synthesis inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).
-
Conclusion
This compound and Hygromycin A are structurally distinct only by the stereochemistry at the C-4" position of the furanose moiety. This epimerization is expected to influence the molecule's interaction with the ribosomal PTC, thereby modulating its biological activity. While the mechanism of action for Hygromycin A is well-established as an inhibitor of bacterial protein synthesis, there is a notable lack of quantitative data directly comparing its potency to that of this compound. The protocols and data presented herein provide a framework for researchers to pursue further investigations into the structure-activity relationships of these compounds, which could inform the development of novel ribosome-targeting antibiotics.
References
- 1. Synthesis and biological evaluation of novel hygromycin A antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic origin of hygromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flightpath.bio [flightpath.bio]
- 4. Structure-activity relationships of hygromycin A and its analogs: protein synthesis inhibition activity in a cell free system - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Stereochemistry of Epihygromycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of epihygromycin, a stereoisomer of the antibiotic hygromycin A. While detailed comparative data and specific experimental protocols for this compound are limited in publicly available literature, this document synthesizes the existing knowledge on its chemical nature, the established mechanism of action of its parent compound, and the general methodologies relevant to its study.
Introduction to Hygromycin A and its Epimers
Hygromycin A is an antibiotic produced by Streptomyces hygroscopicus that inhibits protein synthesis in bacteria. Its complex structure consists of three main moieties: a substituted furanose ring, a cinnamic acid derivative, and an aminocyclitol ring. The stereochemistry of these components is crucial for its biological activity.
This compound refers to stereoisomers of hygromycin A, where the configuration at one or more chiral centers is inverted. Two notable epimers mentioned in the literature are C-2-epi-hygromycin A and C-4"-epihygromycin . The "epi" designation indicates that they differ from hygromycin A at a single stereocenter. Understanding the precise three-dimensional arrangement of atoms in these epimers is critical for elucidating their structure-activity relationships (SAR) and for the rational design of novel antibiotic derivatives.
Stereochemistry and Synthesis
Key Stereochemical Features:
-
Multiple Chiral Centers: The hygromycin A scaffold possesses numerous stereocenters, leading to a large number of possible stereoisomers.
-
Furanoside Configuration: The stereochemistry of the furanose ring is a defining characteristic and a focal point of synthetic efforts.
-
Aminocyclitol Moiety: The stereochemical arrangement of the aminocyclitol part is also critical for biological activity.
Mechanism of Action: Inhibition of Peptidyl Transferase
Hygromycin A exerts its antibiotic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the peptidyl transferase center (PTC) located on the large (50S) ribosomal subunit.[1][2]
The binding of hygromycin A to the PTC sterically hinders the accommodation of the aminoacyl-tRNA in the A-site of the ribosome. This obstruction prevents the formation of peptide bonds, thereby halting protein elongation and ultimately leading to bacterial cell death.
While the precise inhibitory activity of this compound has not been quantitatively reported, it is presumed to have a similar mechanism of action. However, the altered stereochemistry would likely affect its binding affinity to the PTC, resulting in a different potency compared to hygromycin A.
Data Presentation
A direct quantitative comparison of the biological activity between hygromycin A and its epimers is not available in the reviewed literature. To facilitate future research in this area, the following table structure is proposed for summarizing such data once it becomes available.
| Compound | Target Organism | MIC (µg/mL) | IC50 (µM) - Peptidyl Transferase Assay | Ki (nM) - Ribosome Binding |
| Hygromycin A | Staphylococcus aureus | |||
| Escherichia coli | ||||
| C-2-epi-Hygromycin A | Staphylococcus aureus | |||
| Escherichia coli | ||||
| C-4"-epi-Hygromycin A | Staphylococcus aureus | |||
| Escherichia coli |
Experimental Protocols
Detailed, validated protocols for the specific separation and characterization of this compound are not publicly documented. However, based on standard laboratory practices for natural products, the following general methodologies would be applicable.
Chromatographic Separation of Stereoisomers
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating stereoisomers. A chiral stationary phase (CSP) would be essential for resolving enantiomers, while diastereomers like epimers can often be separated on standard reverse-phase or normal-phase columns with optimized mobile phases.
General Protocol Outline:
-
Column: Chiral HPLC column (e.g., polysaccharide-based) or a high-resolution reverse-phase C18 column.
-
Mobile Phase: A mixture of aqueous and organic solvents (e.g., water with formic acid or ammonium acetate and acetonitrile or methanol). Gradient elution may be necessary to resolve closely related compounds.
-
Detection: UV detection at the chromophore's maximum absorbance or mass spectrometry (LC-MS) for confirmation of molecular weight.
-
Optimization: Systematic variation of the mobile phase composition, flow rate, and temperature to achieve baseline separation of the epimers.
Stereochemical Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of molecules. Comparison of the 1H and 13C NMR spectra of hygromycin A and its epimers would reveal differences in chemical shifts and coupling constants, particularly for the protons and carbons near the epimeric center.
Key NMR Experiments:
-
1D 1H and 13C NMR: To observe the overall chemical environment of the protons and carbons.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish connectivity within the spin systems of each moiety.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in the assignment of quaternary carbons and the connection of different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for defining the relative stereochemistry.
X-ray Crystallography
The definitive method for determining the absolute stereochemistry of a molecule is single-crystal X-ray diffraction. This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice.
General Workflow:
-
Crystallization: Growing single crystals of high quality is the most critical and often the most challenging step. This involves screening a wide range of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.
Visualization of Research Workflow
The following diagram illustrates a conceptual workflow for the investigation of this compound stereochemistry and its biological activity.
Caption: A conceptual workflow for the isolation, structural elucidation, and biological evaluation of this compound.
Conclusion
The stereochemistry of this compound is a critical aspect that likely modulates its biological activity as a protein synthesis inhibitor. While the parent compound, hygromycin A, is known to target the peptidyl transferase center of the ribosome, a detailed understanding of how epimerization affects this interaction requires further investigation. The generation of quantitative biological data and the development of specific analytical and separation protocols are essential next steps for advancing research in this area. The synthetic and analytical workflows outlined in this guide provide a framework for future studies aimed at unlocking the full potential of hygromycin A and its stereoisomers in the development of novel antibacterial agents.
References
Epihygromycin: An In-depth Technical Guide to its Presence as a Minor Component in Hygromycin A Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hygromycin A is an aminocyclitol antibiotic produced by the fermentation of Streptomyces hygroscopicus. It exhibits a broad spectrum of activity against various microorganisms by inhibiting protein synthesis. During the fermentation process, a minor component, epihygromycin, is often co-produced. This epimer differs from hygromycin A in the stereochemistry at the C-4" position of the furanoside moiety. While present in smaller quantities, the formation of this compound is of significant interest to researchers and drug development professionals for several reasons, including its potential impact on downstream processing, overall yield, and biological activity of the final product. This technical guide provides a comprehensive overview of this compound in the context of hygromycin A fermentation, including detailed experimental protocols, biosynthetic pathways, and analytical methodologies.
I. Fermentation for Hygromycin A Production
The production of hygromycin A and, consequently, this compound, is achieved through submerged fermentation of Streptomyces hygroscopicus. The following protocols are based on established methods for achieving optimal yields.
Experimental Protocols
1. Culture and Inoculum Preparation:
-
Producing Organism: Streptomyces hygroscopicus (e.g., NRRL 2388)
-
Seed Medium:
-
Glucose: 10 g/L
-
Soy flour: 25 g/L
-
Corn steep liquor: 10 g/L
-
CaCO₃: 2 g/L
-
(NH₄)₂SO₄: 2 g/L
-
pH adjusted to 7.0 before sterilization.
-
-
Inoculum Development:
-
Aseptically transfer a loopful of a sporulated culture of S. hygroscopicus from a slant into a 250 mL flask containing 50 mL of seed medium.
-
Incubate the seed culture at 30°C on a rotary shaker at 280 rpm for 48 hours.
-
2. Production Fermentation:
-
Production Medium:
-
Glucose: 50 g/L
-
Soy flour: 10 g/L
-
NZ amine YTT: 5.0 g/L
-
NaCl: 5.0 g/L
-
CaCO₃: 1.0 g/L
-
Soybean oil: 2 drops per liter
-
P2000 antifoam: 1 drop per liter
-
pH adjusted to 7.0 before sterilization.
-
-
Fermentation Conditions:
-
Inoculate 100 mL of production medium in a 500 mL baffled flask with a 4% (v/v) inoculum from the seed culture.
-
Incubate the production culture at 30°C on a rotary shaker at 280 rpm for 6 days.
-
Monitor the fermentation for hygromycin A production, which typically begins in the exponential growth phase (0-48 hours) and reaches a maximum in the stationary phase (around day 6).
-
II. Biosynthesis of Hygromycin A and the Formation of this compound
Hygromycin A is assembled from three distinct biosynthetic precursors: a 6-deoxy-5-keto-D-arabino-hexofuranose moiety derived from mannose and glucose, a 3,4-dihydroxy-α-methylcinnamic acid moiety derived from 4-hydroxybenzoic acid and propionate, and a neo-inosamine-2 aminocyclitol moiety derived from glucose.[1]
The formation of this compound is a result of the non-stereospecific reduction of a keto intermediate during the biosynthesis of the furanoside sugar, leading to a mixture of C-4" epimers. The exact enzymatic mechanism governing this epimerization is not fully elucidated; however, it is likely due to the substrate flexibility of a dehydrogenase or reductase involved in the furanoside biosynthetic pathway.
Proposed Biosynthetic Pathway of Hygromycin A
The following diagram illustrates the key precursors and their convergence to form the hygromycin A molecule. The potential point of epimerization leading to this compound is also indicated.
References
Preliminary Studies on Epihygromycin's Antimicrobial Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epihygromycin, a structural isomer of the known antibiotic hygromycin A, presents an intriguing candidate for antimicrobial research. While comprehensive studies on the antimicrobial spectrum of this compound are currently limited in publicly available literature, this technical guide consolidates the existing preliminary data and provides a framework for future investigation based on its close analog, hygromycin A. This document summarizes the known antimicrobial activity of hygromycin A, details the requisite experimental protocols for determining its antimicrobial spectrum, and visualizes its mechanism of action and the experimental workflow for assessing antimicrobial susceptibility.
Introduction to this compound
This compound is a stereoisomer of hygromycin A, an antibiotic produced by Streptomyces hygroscopicus. The structural difference lies at the C-4" position of the furanoside moiety. While both compounds share the same core structure, this seemingly minor variation in stereochemistry could significantly influence their biological activity, including their antimicrobial spectrum and potency. Research has indicated that hygromycin A exhibits a narrow-spectrum activity, with notable potency against spirochetes. Given the structural similarity, it is hypothesized that this compound may share a similar, though not identical, antimicrobial profile. Further dedicated studies are essential to fully elucidate the specific antimicrobial characteristics of this compound.
Antimicrobial Spectrum of Hygromycin A (as a proxy for this compound)
Due to the limited availability of specific antimicrobial data for this compound, this section presents the known antimicrobial spectrum of its isomer, hygromycin A. It is crucial to note that these values serve as a preliminary reference and the activity of this compound may differ.
Hygromycin A has demonstrated potent and selective activity against various spirochetes, the class of bacteria responsible for diseases such as syphilis and Lyme disease.[1] Its efficacy against common Gram-positive and Gram-negative gut symbionts is reported to be relatively low, suggesting a targeted spectrum of activity.[1][2]
Table 1: Minimum Inhibitory Concentrations (MICs) of Hygromycin A against Various Spirochetes
| Microorganism | Disease Association | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Treponema pallidum | Syphilis | 0.03[1] |
| Borrelia burgdorferi | Lyme Disease | 0.25[1] |
| Borrelia afzelii | Lyme Disease | 0.25[1] |
| Borrelia garinii | Lyme Disease | 0.25[1] |
| Borrelia bavariensis | Lyme Disease | 0.25[1] |
| Borrelia miyamotoi | Tick-borne Relapsing Fever | 0.25[1] |
| Alkalispirochaeta americana | Environmental Spirochete | Noted as active, specific MIC not provided in the source.[1] |
Experimental Protocols
To facilitate further research on this compound, this section details the standard methodologies for determining the antimicrobial spectrum of a compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] The broth microdilution method is a common and standardized technique for determining MIC values.
Materials:
-
This compound (or hygromycin A) stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Cation-adjusted Mueller Hinton Broth)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared directly in the wells of the 96-well plate using the growth medium. This creates a gradient of decreasing antibiotic concentrations across the plate.
-
Inoculation: Each well (except for a sterility control) is inoculated with a standardized suspension of the test microorganism.
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only the sterile growth medium (no bacteria or antibiotic).
-
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 35°C for 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Mechanism of Action and Experimental Workflow Visualizations
Proposed Mechanism of Action: Inhibition of Protein Synthesis
Hygromycin A is known to inhibit bacterial protein synthesis by targeting the ribosomal peptidyl transferase center.[4] It is presumed that this compound acts through a similar mechanism. The following diagram illustrates the general process of bacterial protein synthesis and the point of inhibition.
Caption: Inhibition of bacterial protein synthesis by targeting the peptidyl transferase center.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The following diagram outlines the key steps in determining the MIC of this compound using the broth microdilution method.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Future Directions and Conclusion
The preliminary data on hygromycin A suggests that its epimer, this compound, holds promise as a narrow-spectrum antimicrobial agent, potentially with high selectivity for spirochetes. However, a comprehensive evaluation of this compound's antimicrobial spectrum is imperative. Future research should focus on:
-
Broad-spectrum screening: Testing this compound against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi, to confirm its spectrum of activity.
-
MIC determination for a wider range of spirochetes: To understand its potential clinical utility in treating spirochetal infections.
-
Mechanism of action studies: To confirm that this compound targets the bacterial ribosome and to investigate any subtle differences in its interaction compared to hygromycin A.
-
In vivo efficacy studies: To evaluate the therapeutic potential of this compound in animal models of infection.
References
Methodological & Application
Application Note: Purification of Epihygromycin from Hygromycin A
Abstract
Hygromycin A, an aminocyclitolic antibiotic produced by Streptomyces hygroscopicus, is a valuable compound for research due to its inhibition of bacterial ribosomal peptidyl transferase.[1] Commercial or fermented preparations of Hygromycin A often contain its C-4" epimer, Epihygromycin, as a minor component.[1] For detailed structure-activity relationship studies and the development of new antibiotic analogs, the purification of this compound from Hygromycin A is essential. This application note provides a detailed protocol for the separation and purification of this compound from a mixture containing Hygromycin A using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The described method allows for the isolation of this compound with high purity, suitable for further biochemical and pharmacological characterization.
Introduction
Hygromycin A is an antibiotic that targets the bacterial ribosome, making it a subject of interest for the development of new antibacterial agents.[1][2] During the fermentation and isolation of Hygromycin A from Streptomyces hygroscopicus, a stereoisomer, this compound, is often co-produced.[1] This epimer differs from Hygromycin A in the stereochemistry at the C-4" position of the fuguranose moiety. While structurally very similar, this stereochemical difference can significantly impact the biological activity and binding affinity to the ribosomal target. Therefore, obtaining pure this compound is crucial for understanding its specific properties and for use in drug development programs.
The protocol outlined below utilizes preparative reversed-phase HPLC, a powerful technique for separating closely related compounds such as epimers.[3] The method is based on the differential partitioning of Hygromycin A and this compound between a non-polar stationary phase and a polar mobile phase.
Materials and Reagents
-
Crude Hygromycin A preparation (containing this compound)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, for improved peak shape)
-
Preparative HPLC system with a UV detector
-
Preparative C18 reversed-phase column (e.g., 250 x 10.0 mm, 5 or 10 µm particle size)
-
Rotary evaporator
-
Lyophilizer
-
Analytical HPLC system for purity analysis
-
Mass spectrometer (for confirmation of identity)
-
NMR spectrometer (for structural confirmation)
Experimental Protocol
Sample Preparation
-
Dissolve the crude Hygromycin A mixture in the initial mobile phase composition (e.g., 20% acetonitrile in water) to a final concentration of 10-50 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter. This is a critical step to prevent clogging of the HPLC column.[4]
Preparative RP-HPLC
-
Column Equilibration: Equilibrate the preparative C18 column with the mobile phase (e.g., 80% Water / 20% Acetonitrile) at a flow rate of 2-5 mL/min until a stable baseline is achieved. The use of a small percentage of an acid like TFA or formic acid in the mobile phase can improve peak shape for amine-containing compounds.
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and the concentration of the sample.
-
Elution: Elute the compounds isocratically with 20% acetonitrile in water.[1] Alternatively, a shallow gradient of acetonitrile (e.g., 15-25% over 30 minutes) can be employed to optimize the separation of the two epimers.
-
Detection: Monitor the elution profile using a UV detector at 272 nm.[1] Hygromycin A and this compound are expected to have similar UV absorbance.
-
Fraction Collection: Collect the fractions corresponding to the eluting peaks. This compound, being an epimer, will likely have a slightly different retention time than Hygromycin A. Typically, the minor peak eluting just before or after the major Hygromycin A peak is the epimer.
Post-Purification Processing
-
Solvent Evaporation: Combine the fractions containing the purified this compound and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze the aqueous solution and lyophilize to obtain the purified this compound as a solid powder.
-
Storage: Store the purified this compound at -20°C or below to prevent degradation.
Purity and Identity Confirmation
-
Analytical HPLC: Assess the purity of the collected fractions by analytical RP-HPLC using a similar mobile phase on an analytical C18 column.
-
Mass Spectrometry: Confirm the molecular weight of the purified compound using high-resolution mass spectrometry. The mass of this compound should be identical to that of Hygromycin A.
-
NMR Spectroscopy: Perform 1H and 13C NMR analysis to confirm the structure and stereochemistry of the purified this compound. The 13C NMR resonances associated with the furanoside moiety will differ from those of Hygromycin A.[1]
Data Presentation
Table 1: Illustrative Chromatographic Data for the Separation of Hygromycin A and this compound
| Compound | Retention Time (min) | Purity (%) | Yield (mg) |
| Hygromycin A | 15.2 | >98% | (Dependent on starting material) |
| This compound | 16.8 | >95% | (Dependent on starting material) |
Note: The retention times are illustrative and will vary depending on the specific HPLC system, column, and mobile phase conditions.
Experimental Workflow Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Supelco Preparative HPLC products for Pharmaceutical Development and Production [merckmillipore.com]
Application Note: High-Performance Liquid Chromatography for the Separation and Analysis of Epihygromycin
Abstract
This application note describes a High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of Epihygromycin, a critical impurity and epimer of the aminoglycoside antibiotic Hygromycin B. The developed method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) to achieve baseline resolution between this compound and Hygromycin B. This method is suitable for in-process monitoring, quality control of Hygromycin B production, and stability studies where the quantification of this compound is crucial.
Introduction
Hygromycin B is a widely used selective agent in molecular biology and biotechnology for the selection and maintenance of prokaryotic and eukaryotic cells transfected with the hygromycin resistance gene. During the production and storage of Hygromycin B, the formation of its epimer, this compound, can occur. As the biological activity and potential toxicity of this compound may differ from the parent compound, a reliable analytical method for its separation and quantification is essential for ensuring the quality, safety, and efficacy of Hygromycin B preparations. This application note provides a detailed protocol for the HPLC-based separation of this compound from Hygromycin B.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Hygromycin B reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
Instrumentation and Chromatographic Conditions
A mixed-mode HPLC column combining HILIC and cation-exchange functionalities is recommended for optimal separation.[1] The following conditions are a recommended starting point for method development and optimization.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Amaze TCH (3.0 x 100 mm, 3 µm, 100Å) or similar mixed-mode HILIC column |
| Mobile Phase | Acetonitrile/Water/Ammonium Formate |
| Gradient | To be optimized. A typical starting gradient could be 80% Acetonitrile decreasing to 60% over 15 minutes. |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Sample Diluent | 70% Acetonitrile in water |
Standard and Sample Preparation
Standard Preparation:
-
Prepare individual stock solutions of this compound and Hygromycin B reference standards at a concentration of 1 mg/mL in the sample diluent.
-
Prepare a mixed standard solution containing both this compound and Hygromycin B at a final concentration of 0.1 mg/mL each by diluting the stock solutions with the sample diluent.
Sample Preparation:
-
Accurately weigh and dissolve the Hygromycin B sample in the sample diluent to achieve a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
Results and Discussion
The use of a mixed-mode HILIC column allows for the effective separation of the highly polar aminoglycosides, this compound and Hygromycin B. The separation is based on a combination of hydrophilic partitioning and cation-exchange interactions with the stationary phase. The ELSD is employed for detection as aminoglycosides lack a significant UV chromophore.
Quantitative Data
The following table presents hypothetical data to illustrate the expected performance of the method. Actual retention times and peak areas will vary depending on the specific instrumentation and exact chromatographic conditions.
| Compound | Retention Time (min) | Peak Area | Resolution (Rs) |
| Hygromycin B | 8.2 | 95000 | - |
| This compound | 9.5 | 5000 | > 2.0 |
Note: The resolution value (Rs) between Hygromycin B and this compound should be greater than 1.5 for baseline separation, ensuring accurate quantification.
Experimental Workflow Diagram
Caption: Workflow for this compound analysis by HPLC.
Conclusion
The described HPLC method provides a robust and reliable approach for the separation and quantification of this compound in Hygromycin B samples. The use of a mixed-mode HILIC column is key to achieving the necessary resolution between the two epimers. This method can be readily implemented in quality control laboratories for routine analysis and for stability assessment of Hygromycin B products. Further method validation should be performed in accordance with regulatory guidelines to ensure its suitability for its intended purpose.
References
Epihygromycin and the Selection of Transfected Mammalian Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epihygromycin is a structural variant, specifically a C-4" epimer, of Hygromycin A, an antibiotic produced by Streptomyces hygroscopicus. While this compound itself is not commonly used as a selection agent, the closely related aminoglycoside antibiotic, Hygromycin B, is a widely utilized and effective tool for the selection and maintenance of transfected mammalian cells.[1] This document provides detailed application notes and protocols for the use of Hygromycin B in establishing stable mammalian cell lines that have been genetically modified to express a gene of interest.
Hygromycin B offers a robust method for positive selection, eliminating non-transfected cells and enriching the population of cells that have successfully integrated the hygromycin resistance gene (hph).[1] This allows for the generation of stable cell lines, which are invaluable for a multitude of research applications, including drug discovery, functional genomics, and the production of recombinant proteins.[2]
Mechanism of Action
Hygromycin B functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1] It specifically targets the 70S ribosome, thereby disrupting the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[3] The resistance to Hygromycin B is conferred by the hph gene, which encodes a phosphotransferase enzyme. This enzyme inactivates Hygromycin B through phosphorylation, allowing cells expressing this gene to survive and proliferate in its presence.[1][3]
Data Presentation: Recommended Hygromycin B Concentrations
The optimal concentration of Hygromycin B for selection is highly dependent on the specific mammalian cell line being used. Different cell types exhibit varying levels of sensitivity to the antibiotic. Therefore, it is crucial to determine the minimum concentration required to effectively kill non-transfected cells, a process known as establishing a "kill curve" or dose-response curve.[4][5] The following table provides a general range of recommended concentrations for various commonly used cell lines.
| Cell Line | Recommended Hygromycin B Concentration (µg/mL) |
| HeLa | 200 - 500 |
| CHO-K1 | 200 - 750 |
| HEK293 | 200 - 400 |
| NIH/3T3 | 200 - 500 |
| BHK-21 | 250 - 500 |
| PC-3 | 100 - 200 |
| MCF-7 | 50 - 150 |
| Jurkat | 200 - 400 |
Note: The concentrations listed above are intended as a starting point. It is imperative to perform a kill curve experiment for each new cell line or when using a new lot of Hygromycin B to determine the optimal concentration for your specific experimental conditions.[6]
Experimental Protocols
Protocol 1: Determining the Optimal Hygromycin B Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of Hygromycin B required to kill non-transfected cells within a reasonable timeframe (typically 7-10 days).
Materials:
-
Parental (non-transfected) mammalian cell line
-
Complete cell culture medium
-
Hygromycin B solution
-
24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Preparation of Hygromycin B Dilutions:
-
Prepare a series of dilutions of Hygromycin B in complete culture medium. A typical range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[4]
-
-
Addition of Selective Medium:
-
Aspirate the existing medium from the wells and replace it with the prepared medium containing the different concentrations of Hygromycin B. Include a "no antibiotic" control well.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Replace the selective medium every 2-3 days to maintain the antibiotic concentration.[7]
-
-
Determination of Optimal Concentration:
-
After 7-10 days, identify the lowest concentration of Hygromycin B that results in complete cell death of the non-transfected cells. This concentration will be used for the selection of your transfected cells.
-
Caption: Workflow for determining the optimal Hygromycin B concentration.
Protocol 2: Generation of Stable Mammalian Cell Lines
This protocol describes the process of selecting and expanding stably transfected cells following the introduction of a plasmid containing the gene of interest and the hygromycin resistance gene.
Materials:
-
Transfected mammalian cells (containing the hph gene)
-
Complete cell culture medium
-
Hygromycin B solution (at the predetermined optimal concentration)
-
Tissue culture dishes (e.g., 10 cm)
-
Cloning cylinders or sterile pipette tips
-
24-well and 6-well tissue culture plates
Procedure:
-
Post-Transfection Recovery:
-
Following transfection, allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.
-
-
Initiation of Selection:
-
After the recovery period, passage the cells into a larger tissue culture dish (e.g., 10 cm dish) at a low density (e.g., 1:10 or 1:20 dilution).
-
Add complete culture medium containing the predetermined optimal concentration of Hygromycin B.
-
-
Selection and Maintenance:
-
Replace the selective medium every 3-4 days to remove dead cells and maintain the selective pressure.[7]
-
Over a period of 1-3 weeks, non-transfected cells will be eliminated, and resistant cells will begin to form visible colonies.
-
-
Isolation of Resistant Colonies:
-
Once colonies are large enough to be easily identified, they can be isolated.
-
Carefully aspirate the medium and wash the dish with sterile PBS.
-
Place a cloning cylinder over a well-isolated colony and add a small amount of trypsin-EDTA to detach the cells.
-
Alternatively, use a sterile pipette tip to gently scrape and aspirate the colony.
-
-
Expansion of Clones:
-
Transfer the isolated cells from each colony into a separate well of a 24-well plate containing selective medium.
-
As the cells grow and become confluent, expand them sequentially into larger vessels (e.g., 6-well plates, then T-25 flasks).
-
-
Cryopreservation and Analysis:
-
Once a sufficient number of cells have been grown, a portion should be cryopreserved for long-term storage.
-
The remaining cells can be used for further analysis to confirm the expression and function of the gene of interest.
-
Caption: Workflow for generating stable mammalian cell lines using Hygromycin B.
Signaling Pathways and Logical Relationships
The mechanism of Hygromycin B action and the subsequent selection process can be visualized as a logical workflow.
Caption: Logical relationship of Hygromycin B selection in a mixed cell population.
References
- 1. agscientific.com [agscientific.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Stable Cell Line Generation | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. tools.mirusbio.com [tools.mirusbio.com]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Proper storage conditions for Epihygromycin powder and solutions.
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage and handling of Epihygromycin powder and solutions. Adherence to these guidelines is critical for maintaining the antibiotic's potency and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] To ensure its stability, it should be stored in a tightly sealed container in a dry environment. The recommended storage temperature is between 2-8°C, though storage at -20°C is also common practice for long-term stability, especially for desiccated antibiotics.[4][5] It is also crucial to protect the powder from light.[5]
Q2: How should I prepare and store this compound stock solutions?
A2: Stock solutions should be prepared by dissolving the powder in a suitable sterile solvent, such as sterile distilled water.[6] After dissolving, the solution must be filter-sterilized, for example, by passing it through a 0.22 µm filter.[6] It is highly recommended to store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C.[7][8]
Q3: Why is it important to aliquot my stock solution?
A3: Aliquoting prevents multiple freeze-thaw cycles.[5][8] Repeatedly freezing and thawing a stock solution can degrade the antibiotic, reducing its efficacy over time.[5] Preparing aliquots ensures that you only thaw the amount needed for an experiment, preserving the integrity of the remaining stock.
Q4: What is the shelf life of this compound powder and its solutions?
A4: When stored correctly in a tightly sealed vial, the solid powder can be stored for up to 6 months.[7] Stock solutions stored in aliquots at -20°C are generally usable for up to one month.[7] For optimal results, it is best to use freshly prepared solutions.
Q5: Is this compound sensitive to light?
A5: Yes. Like many active pharmaceutical ingredients, this compound can be sensitive to light, which can cause degradation.[9][10] Both the powder and solution should be stored in light-protected containers (e.g., amber vials) or in a dark environment.[5]
Data Presentation: Storage Condition Summary
The following table summarizes the optimal storage conditions for this compound.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Powder | 2°C to 8°C (or -20°C for long-term) | Up to 6 months[7] | Keep tightly sealed, desiccated, and protected from light.[4][5] |
| Solution | -20°C | Up to 1 month[7] | Store in sterile, single-use aliquots to avoid freeze-thaw cycles. Protect from light.[5][8] |
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Problem: My selection experiment failed, resulting in no or very few resistant colonies.
-
Possible Cause 1: Degraded this compound. The antibiotic may have lost its potency due to improper storage, including exposure to moisture (powder), repeated freeze-thaw cycles (solution), or extended storage beyond its recommended shelf life.[5][7]
-
Solution: Prepare a fresh stock solution from powder that has been stored correctly. If the powder is old or has been stored improperly, use a new vial. It is advisable to perform a quality control check on the new stock solution using the protocol provided below.
-
-
Possible Cause 2: Incorrect Concentration. The final concentration of this compound in the selection media may be too high or too low.
-
Solution: Verify your stock solution concentration and dilution calculations. Perform a titration experiment to determine the optimal selection concentration for your specific cell line.
-
-
Possible Cause 3: Other Experimental Factors. Issues with the cell transfection/transformation efficiency, cell viability, or incubation conditions can also lead to failed selection.
-
Solution: Review your entire experimental protocol for potential errors. Ensure all other reagents and conditions are optimal.
-
Problem: I see a precipitate in my this compound stock solution after thawing.
-
Possible Cause: The antibiotic may have come out of solution due to concentration, pH shifts during freezing, or interaction with contaminants.
-
Solution: Warm the vial to room temperature and gently vortex to see if the precipitate redissolves. If it does not, the solution should be discarded as the active concentration is no longer reliable. Prepare a fresh stock solution.
-
Problem: The this compound powder appears clumpy, discolored, or has a strange odor.
-
Possible Cause: The powder has likely been compromised by moisture absorption or chemical degradation.[9] Hygroscopic powders can become clumpy when exposed to humidity.[3]
-
Solution: Do not use the powder. Discard it according to your institution's safety guidelines and obtain a new supply.
-
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution (5 mg/mL)
Materials:
-
This compound powder
-
Sterile, high-purity (e.g., double-distilled) water[6]
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (e.g., 50 mL)
-
Sterile, light-protected microcentrifuge tubes (e.g., 1.5 mL amber tubes)
-
Calibrated balance and sterile weighing tools
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 200 mg of this compound powder.
-
Transfer the powder into the sterile 50 mL conical tube.
-
Add 40 mL of sterile, high-purity water to the tube to achieve a final concentration of 5 mg/mL.[6]
-
Cap the tube tightly and vortex until the powder is completely dissolved.
-
Draw the entire solution into the sterile 50 mL syringe.
-
Attach the sterile 0.22 µm filter to the syringe tip.
-
Dispense the solution through the filter into a new sterile container or directly into the sterile microcentrifuge tubes for aliquoting.
-
Aliquot the filtered solution into appropriate single-use volumes (e.g., 1 mL) in the light-protected microcentrifuge tubes.
-
Label each aliquot clearly with the name ("this compound"), concentration (5 mg/mL), preparation date, and your initials.
-
Store the labeled aliquots at -20°C immediately.
Protocol 2: Quality Control of this compound Stock via Disk Diffusion Assay
Materials:
-
This compound stock solution to be tested
-
A sensitive bacterial strain (e.g., a non-resistant strain of E. coli)
-
Bacterial culture media (e.g., LB agar plates and LB broth)
-
Sterile filter paper disks
-
Sterile forceps
-
Incubator at 37°C
Methodology:
-
Inoculate a tube of LB broth with the sensitive E. coli strain and grow to log phase.
-
Create a bacterial lawn by evenly spreading a diluted sample of the log-phase culture onto the surface of an LB agar plate. Let the plate dry for a few minutes.
-
Using sterile forceps, place a sterile filter paper disk in the center of the bacterial lawn.
-
Carefully pipette a small, known volume (e.g., 10 µL) of the this compound stock solution onto the filter disk.
-
As a control, use a disk with a previously validated, potent stock of this compound or a disk with sterile water.
-
Invert the plate and incubate at 37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacteria did not grow).
-
A large and clear zone of inhibition indicates that the antibiotic is potent. Compare the zone size to that produced by the positive control to assess relative efficacy. A small or non-existent zone suggests the antibiotic has degraded.
Visualizations
Caption: Step-by-step workflow for preparing sterile this compound stock solutions.
Caption: Troubleshooting flowchart for failed this compound selection experiments.
References
- 1. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hygroscopy - Wikipedia [en.wikipedia.org]
- 4. uww.edu [uww.edu]
- 5. goldbio.com [goldbio.com]
- 6. Stock Solution [mmbio.byu.edu]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epihygromycin and Related Aminoglycoside Antibiotics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epihygromycin and the structurally related Hygromycin family of antibiotics. The focus is on identifying and minimizing potential off-target effects to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Hygromycin A and B?
This compound is a stereoisomer of Hygromycin A, differing in its C-4" configuration. It is often found as a minor component in preparations of Hygromycin A, which is produced by the bacterium Streptomyces hygroscopicus.[1] Both Hygromycin A and the more commonly used Hygromycin B are aminoglycoside antibiotics that inhibit protein synthesis. Due to the structural similarity, preparations of Hygromycin A may contain this compound, and lot-to-lot variability in the purity of these antibiotics can be a source of experimental inconsistency.
Q2: What is the primary mechanism of action for Hygromycin A and B?
Hygromycin A and B, while both inhibiting protein synthesis, do so through different mechanisms:
-
Hygromycin A inhibits the peptidyl transferase activity of the ribosome.[1][2] It binds within the peptidyl transferase center, preventing the accommodation of aminoacyl-tRNA in the A-site.[2]
-
Hygromycin B also inhibits protein synthesis but primarily by interfering with the translocation of tRNA and mRNA on the ribosome and inducing misreading of the mRNA template.[3][4][5]
Q3: What are the primary "off-target" effects of Hygromycins in a research context?
In the context of their use as selection agents, the primary concerns are not off-target effects in the traditional sense of unintended modulation of specific signaling pathways. Instead, the key challenges are related to:
-
Cytotoxicity and Selection Efficiency: Using a concentration that is too high can lead to the death of even resistant cells, while a concentration that is too low may allow non-transfected cells to survive.[6][7]
-
Lot-to-Lot Variability: Commercial preparations of Hygromycin B can contain different impurities, which may have varying toxicities.[3] The color of a Hygromycin B solution can be an indicator of purity, with clearer solutions generally being of higher purity.[6]
-
Cellular Stress: As inhibitors of protein synthesis, hygromycins can induce cellular stress responses that may confound experimental results, especially in sensitive applications beyond selection.
-
Effects on Ribosome Biogenesis: Hygromycin B has been shown to inhibit the formation of the 30S ribosomal subunit in E. coli, indicating a broader impact on cellular machinery beyond just translation.[8][9]
Q4: How can I minimize the impact of these potential off-target effects?
Minimizing off-target effects primarily involves careful experimental design and quality control:
-
Perform a Kill Curve: Always determine the optimal concentration for your specific cell line and experimental conditions by performing a dose-response curve (kill curve).[6][10][11]
-
Use High-Purity Antibiotics: Whenever possible, use highly purified, HPLC-tested hygromycin to minimize the presence of impurities and related compounds like this compound.[12][13]
-
Consistent Lot Usage: For a series of related experiments, it is advisable to use the same lot of the antibiotic to ensure consistency.
-
Include Proper Controls: In experiments where hygromycin is used for purposes other than selection, include appropriate controls to account for any effects of protein synthesis inhibition on the cellular processes being studied.
Troubleshooting Guides
Issue 1: Inefficient Selection - Non-transfected cells are not dying.
| Possible Cause | Troubleshooting Step |
| Hygromycin concentration is too low. | Perform a kill curve to determine the minimum concentration required to kill your specific cell line within a reasonable timeframe (typically 7-10 days).[6][10][11] |
| Cell density is too high. | High cell density can lead to the escape of non-transfected cells from selection. Seed cells at a lower confluency (e.g., 20-25%).[6] |
| Antibiotic has degraded. | Hygromycin B solutions are stable for at least two years at 4°C.[6][14] Avoid repeated freeze-thaw cycles. If degradation is suspected, use a fresh stock of the antibiotic. |
| Cells have intrinsic resistance. | Some cell lines may have a higher intrinsic resistance to hygromycin. A kill curve will help establish the necessary higher concentration. |
Issue 2: Excessive Cell Death - Stably transfected clones are not surviving.
| Possible Cause | Troubleshooting Step |
| Hygromycin concentration is too high. | The optimal selection concentration should be just high enough to kill non-transfected cells. A kill curve will help identify this concentration and avoid excessive toxicity to transfected cells.[10] |
| Insufficient recovery time post-transfection. | Allow cells to recover and express the resistance gene for 24-48 hours after transfection before adding the selection antibiotic.[10][15] |
| Poor transfection efficiency. | Optimize your transfection protocol to ensure a sufficient number of cells have successfully incorporated the resistance gene. |
| Gene of interest is toxic. | If the expressed protein is toxic to the cells, it may lead to cell death despite resistance to hygromycin. Consider using an inducible expression system.[16] |
Issue 3: Inconsistent Experimental Results Between Batches.
| Possible Cause | Troubleshooting Step |
| Lot-to-lot variability in antibiotic purity and composition. | Use a single, large lot of high-purity hygromycin for the entire set of experiments. If you must switch lots, perform a new kill curve to standardize the effective concentration.[3][11] |
| Changes in cell culture conditions. | Ensure that media, serum, and other culture conditions remain consistent, as they can affect cell sensitivity to the antibiotic.[10] |
Quantitative Data Summary
The following tables provide a summary of recommended working concentrations for Hygromycin B. It is crucial to note that these are general guidelines, and the optimal concentration must be determined experimentally for each cell line.
Table 1: Recommended Hygromycin B Concentrations for Selection
| Cell Type | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |
| Mammalian Cells | 50 - 1000[14][15] | 200[15] |
| Bacteria (E. coli) | 20 - 200[14][15] | 50 - 100[12] |
| Yeast | 200[15] | Not specified |
| Fungi | 200 - 1000[14] | Not specified |
| Plant Cells | 20 - 200[14][15] | 20[15] |
Table 2: Physical and Chemical Properties of Hygromycin B
| Property | Value |
| Molecular Formula | C₂₀H₃₇N₃O₁₃[13] |
| Molecular Weight | 527.52 g/mol [13] |
| Purity (HPLC) | ≥ 90% for high-purity grades[12][13] |
| Solubility | >50 mg/mL in water[11][13] |
| Storage | 2-8°C (solution); -20°C (powder)[11][13] |
Experimental Protocols
Protocol 1: Determining Optimal Hygromycin B Concentration (Kill Curve)
This protocol is essential for minimizing off-target cytotoxic effects and ensuring efficient selection.
-
Cell Plating: Seed the non-transfected parental cell line in a 24-well plate at a density of approximately 5 x 10⁴ to 2 x 10⁵ cells/mL.[11] Allow cells to adhere overnight.
-
Prepare Antibiotic Dilutions: Prepare a series of dilutions of Hygromycin B in complete culture medium. A common range to test for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[11]
-
Treatment: Aspirate the medium from the cells and replace it with the medium containing the different concentrations of Hygromycin B. Include a no-antibiotic control.
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cytotoxicity.
-
Replenish Medium: Replace the selective medium every 2-3 days.[11]
-
Determine Minimal Lethal Concentration: The optimal concentration is the lowest concentration that results in complete cell death within 7-14 days.[11]
Protocol 2: Generation of a Stable Cell Line
-
Transfection: Transfect the host cell line with the plasmid containing the gene of interest and the hygromycin resistance gene (hph).
-
Recovery: Culture the transfected cells in non-selective medium for 24-48 hours to allow for the expression of the resistance gene.[10][15]
-
Selection: Subculture the cells and begin culturing them in a medium containing the predetermined optimal concentration of Hygromycin B.
-
Maintenance: Continue to culture the cells in the selective medium, replacing the medium every 3-4 days.[6]
-
Colony Isolation: After 2-3 weeks, resistant colonies should be visible. Isolate individual colonies and expand them.
-
Long-term Culture: Maintain the stable cell line in a medium containing a maintenance concentration of Hygromycin B to prevent the loss of the integrated plasmid.[14]
Visualizations
Caption: Workflow for determining the optimal Hygromycin B concentration (Kill Curve).
Caption: Mechanism of protein synthesis inhibition by Hygromycin A and B.
References
- 1. Biosynthetic Origin of Hygromycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallographic characterization of the ribosomal binding site and molecular mechanism of action of Hygromycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hygromycin B - Wikipedia [en.wikipedia.org]
- 4. stemcell.com [stemcell.com]
- 5. Studies on the mode of action of hygromycin B, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hygromycin B Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. takara.co.kr [takara.co.kr]
- 11. researchgate.net [researchgate.net]
- 12. invivogen.com [invivogen.com]
- 13. agscientific.com [agscientific.com]
- 14. astralscientific.com.au [astralscientific.com.au]
- 15. goldbio.com [goldbio.com]
- 16. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Analytical Methods for Epihygromycin Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical methods used for detecting impurities in Epihygromycin, commonly known as Hygromycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Hygromycin B) and why is impurity analysis important?
A1: this compound, widely known as Hygromycin B, is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[1][2] It is extensively used in molecular biology and genetic engineering as a selective agent for cells that have been successfully transformed with a hygromycin resistance gene (hph).[1][2][3][4] Impurity profiling is critical because contaminants—arising from manufacturing, degradation, or storage—can affect the antibiotic's potency, introduce toxicity in cell culture experiments, and impact the reliability of selection results.[1][5][6]
Q2: What are the common analytical techniques for detecting this compound impurities?
A2: The most prevalent and effective techniques for analyzing this compound and its impurities are based on chromatography and mass spectrometry.[7] High-Performance Liquid Chromatography (HPLC), particularly with methods like Hydrophilic Interaction Liquid Chromatography (HILIC), is a gold standard for separating these polar compounds.[7][8][9] Coupling HPLC with Mass Spectrometry (LC-MS) or tandem MS (LC-MS/MS) allows for highly sensitive and specific detection and identification of impurities.[7][9][10]
Q3: My this compound B solution is yellow/brown. Is it degraded?
A3: The color of Hygromycin B solutions can naturally vary from light-yellow to dark-brown or caramel.[2][4] This color variation does not necessarily indicate degradation or loss of activity. However, any significant change in color during storage should be investigated. Proper storage at 2-8°C in the dark is crucial to maintain stability.[11]
Q4: How should I prepare my sample for HPLC or LC-MS analysis?
A4: this compound is highly soluble in water.[12][13] For analysis, a stock solution is typically prepared by dissolving the solid compound in deionized water. This stock can then be diluted to the desired concentration using the initial mobile phase of your chromatography method. If analyzing samples from a complex matrix (e.g., cell culture media, food products), a sample cleanup step like solid-phase extraction (SPE) may be necessary to remove interfering substances.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound impurities.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase significantly affects the retention and peak shape of aminoglycosides. For HILIC methods, an acidic mobile phase (e.g., pH 3.0 using formic acid) is often optimal.[9] Adjust the pH and observe the effect on peak symmetry. |
| Secondary Interactions with Column | Aminoglycosides can have secondary interactions with residual silanols on silica-based columns. Using a zwitterionic HILIC column can mitigate these interactions and improve peak shape.[9] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Reduce the sample concentration or injection volume and re-run the analysis. |
| Column Degradation | The column may be nearing the end of its lifespan. Try flushing the column according to the manufacturer's instructions or replace it with a new one. |
Issue 2: Low Sensitivity or Inconsistent Results in LC-MS
Possible Causes & Solutions
| Cause | Recommended Solution |
| Ion Suppression | High buffer concentrations in the mobile phase can suppress the ionization of analytes in the MS source. While some buffer is needed for good chromatography, its concentration should be optimized for MS detection. Reducing ammonium formate concentration from 20 mM to 8 mM has been shown to improve sensitivity. |
| Inadequate MS Source Parameters | Optimize MS parameters such as capillary voltage, gas flow, and source temperature specifically for this compound and its expected impurities. |
| Analyte Instability | This compound can be sensitive to high concentrations of acids.[4] Ensure the sample is not stored in harsh acidic conditions for extended periods before injection. |
| Inconsistent Sample Preparation | Ensure precise and repeatable steps during sample dilution and preparation. Use calibrated pipettes and high-purity solvents. |
Experimental Protocols & Methodologies
Key Experiment: HPLC-MS Method for this compound Analysis
This protocol is a generalized methodology based on common practices for analyzing aminoglycosides.[9]
1. Objective: To separate, detect, and quantify this compound B and its potential impurities using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
2. Materials & Reagents:
-
This compound B standard
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Ammonium Formate
-
Formic Acid
-
Column: Zwitterionic HILIC column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm)[9]
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | Water with 8-20 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9] |
| Gradient Elution | A typical gradient might run from 80% B to 5% B over 10 minutes to elute polar compounds. |
| Flow Rate | 0.2 - 0.7 mL/min[9] |
| Column Temperature | 40 - 50 °C[9] |
| Injection Volume | 1 - 5 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) or a single quadrupole MS detector (e.g., ACQUITY QDa) |
4. Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150 °C
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for analyzing this compound impurities, from sample receipt to final data analysis.
Caption: Workflow for this compound Impurity Analysis.
Troubleshooting Logic
This diagram provides a logical path for troubleshooting common chromatographic issues.
Caption: Logic Diagram for HPLC-MS Troubleshooting.
References
- 1. Hygromycin B - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. astralscientific.com.au [astralscientific.com.au]
- 5. researchgate.net [researchgate.net]
- 6. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. helixchrom.com [helixchrom.com]
- 9. lcms.cz [lcms.cz]
- 10. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. Hygromycin B (CAS 31282-04-9) | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparative Analysis of Epihygromycin and Hygromycin B Efficacy: A Guide for Researchers
A comprehensive evaluation of Hygromycin B for selection in molecular biology, with an overview of the sparsely characterized Epihygromycin.
This guide provides a detailed comparative analysis of Hygromycin B, a widely used selection antibiotic, and its lesser-known epimer, this compound. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design. While extensive data is available for Hygromycin B, information on this compound is currently limited, a fact that this guide will reflect.
Hygromycin B: A Potent and Established Selection Agent
Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] It is a powerful tool in molecular biology for the selection and maintenance of prokaryotic and eukaryotic cells that have been successfully transfected with a plasmid containing the hygromycin resistance gene (hph).[1][2]
Mechanism of Action
Hygromycin B functions by inhibiting protein synthesis in susceptible cells.[1] It binds to the 80S subunit of the ribosome in eukaryotic cells, disrupting the translocation of tRNA and mRNA, which leads to mistranslation and ultimately cell death.[3][4] The resistance gene, hph, encodes a phosphotransferase that inactivates Hygromycin B by phosphorylation, allowing transfected cells to survive and proliferate.
Efficacy and Applications
The efficacy of Hygromycin B as a selective agent has been well-established across a wide range of cell types, including bacteria, fungi, plants, and mammalian cells.[1] Its distinct mechanism of action makes it particularly useful for dual-selection experiments in conjunction with other antibiotics like G418 or puromycin.
Quantitative Data for Hygromycin B Efficacy
The optimal concentration of Hygromycin B for selection varies depending on the cell line, media, and growth conditions. Therefore, it is crucial to perform a dose-response experiment, commonly known as a kill curve, to determine the minimum concentration required to kill non-transfected cells.
| Parameter | Recommended Concentration Range | Notes |
| Mammalian Cell Selection | 50 - 1000 µg/mL | Highly cell-type dependent. A kill curve is essential. |
| Bacterial Selection (E. coli) | 50 - 100 µg/mL | Lower concentrations are typically sufficient. |
| Plant Cell Selection | 15 - 50 µg/mL | Varies with plant species and tissue type. |
This compound: An Uncharacterized Epimer
This compound was first identified as a minor component produced alongside hygromycin by the bacterium Corynebacterium equi.[5][6] It has been characterized as an epimer of hygromycin.[6] An epimer is a type of stereoisomer that differs in configuration at only one stereocenter. This structural difference can have a significant impact on the biological activity of a molecule.
To date, there is a significant lack of publicly available data on the efficacy of this compound as a selection antibiotic. No studies directly comparing its performance to Hygromycin B have been found. Furthermore, details regarding its mechanism of action and potential resistance mechanisms remain uninvestigated. Without experimental data, any potential advantages or disadvantages of this compound over Hygromycin B are purely speculative.
Experimental Protocols
Determining Optimal Hygromycin B Concentration (Kill Curve)
This protocol outlines the steps to determine the optimal concentration of Hygromycin B for selecting stably transfected cells.
Materials:
-
Non-transfected host cell line
-
Complete cell culture medium
-
Hygromycin B solution
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Incubator with appropriate conditions (e.g., 37°C, 5% CO2)
-
Microscope for cell visualization
Procedure:
-
Cell Seeding: Plate the non-transfected cells at a low density (e.g., 20-30% confluency) in a multi-well plate. Allow the cells to adhere overnight.
-
Antibiotic Dilution: Prepare a series of dilutions of Hygromycin B in complete culture medium. The concentration range should be broad enough to encompass both no effect and complete cell death (e.g., 0, 50, 100, 200, 400, 800, 1000 µg/mL).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Hygromycin B. Include a control well with no antibiotic.
-
Incubation and Observation: Incubate the plate under standard conditions. Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Medium Change: Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.
-
Endpoint Determination: Continue the experiment for 7-14 days. The optimal concentration is the lowest concentration of Hygromycin B that results in complete cell death of the non-transfected cells within this timeframe.
Visualizations
Caption: Experimental workflow for determining the optimal antibiotic concentration using a kill curve.
Caption: Mechanism of action of Hygromycin B in eukaryotic cells.
Conclusion
Hygromycin B is a well-characterized and effective selection antibiotic for a wide range of molecular biology applications. Its mechanism of action is understood, and protocols for its use are well-established. Researchers can confidently use Hygromycin B for selecting and maintaining transfected cell lines, provided that optimal concentrations are determined for their specific experimental system.
In contrast, this compound remains an enigmatic epimer of hygromycin. While its existence is documented, there is a clear absence of data regarding its biological activity and efficacy. Therefore, at present, this compound cannot be considered a viable alternative to Hygromycin B for use as a selection agent. Further research is required to determine if this compound possesses any useful biological properties. For current research needs, Hygromycin B remains the standard and reliable choice.
References
- 1. Hygromycin B - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. Mechanisms of action of aminoglycoside antibiotics in eucaryotic protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for hygromycin B inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Hygromycin and this compound from a bacterium, Corynebacterium equi No. 2841 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of the Epihygromycin Resistance Gene: A Comparative Guide
For researchers in genetics, cell biology, and drug development, the effective use of selectable markers is paramount for the successful generation of genetically modified cells. The Epihygromycin resistance gene (hph, also known as hpt), which confers resistance to the aminoglycoside antibiotic hygromycin B, is a widely utilized selectable marker. This guide provides a comprehensive comparison of the this compound resistance gene with other common antibiotic resistance markers, offering experimental data and detailed protocols to validate its specificity and performance.
Comparison of Common Antibiotic Resistance Genes
The choice of a selectable marker can significantly influence the outcome of a cell line generation experiment, affecting not only the selection efficiency but also the expression levels of the gene of interest. Below is a comparison of the this compound resistance gene with two other frequently used markers: Puromycin resistance (pac) and Blasticidin S resistance (bsr or BSD).
| Feature | This compound Resistance (hph) | Puromycin Resistance (pac) | Blasticidin S Resistance (bsr/BSD) |
| Antibiotic | Hygromycin B | Puromycin | Blasticidin S |
| Mechanism of Action of Antibiotic | Inhibits protein synthesis by binding to the 80S ribosomal subunit, causing mistranslation and premature termination. | Causes premature chain termination during translation by acting as an analog of the 3' end of aminoacyl-tRNA. | Inhibits peptide bond formation in both prokaryotic and eukaryotic ribosomes. |
| Mechanism of Resistance | Phosphorylation of hygromycin B by hygromycin phosphotransferase, inactivating the antibiotic. | Acetylation of puromycin by puromycin N-acetyltransferase, preventing its incorporation into the polypeptide chain. | Deamination of blasticidin S by blasticidin S deaminase, rendering it inactive. |
| Typical Selection Concentration (Mammalian Cells) | 100 - 1000 µg/mL | 1 - 10 µg/mL | 2 - 10 µg/mL |
| Selection Speed | Moderate (typically 7-14 days) | Fast (typically 2-7 days) | Fast (typically 3-7 days) |
| Reported Effects on Transgene Expression | Intermediate to high levels of linked transgene expression.[1] | Intermediate to high levels of linked transgene expression.[1] | Lower levels of linked transgene expression compared to puromycin and hygromycin.[1] |
Experimental Protocols for Specificity Validation
Validating the specificity of the this compound resistance gene involves a series of experiments to determine the optimal antibiotic concentration for selection and to confirm the genetic modification and its expression.
Kill Curve Assay
A kill curve is essential to determine the minimum concentration of hygromycin B required to kill non-transfected cells. This ensures that only cells expressing the resistance gene survive during selection.
Protocol:
-
Cell Seeding: Plate the parental (non-transfected) cell line in a 24-well plate at a density of 5 x 104 cells/well in their standard growth medium. Incubate for 24 hours to allow for cell attachment.
-
Antibiotic Addition: Prepare a series of hygromycin B concentrations (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL) in the growth medium.
-
Treatment: Aspirate the medium from the wells and replace it with the medium containing the different concentrations of hygromycin B.
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cytotoxicity.
-
Medium Replacement: Replace the selective medium every 2-3 days.
-
Viability Assessment: After 7-14 days, determine the percentage of viable cells in each well using a method such as Trypan Blue exclusion or a cell viability assay (e.g., MTT assay).
-
Determination of Optimal Concentration: The lowest concentration of hygromycin B that results in complete cell death is the optimal concentration for selection.
Colony Formation Assay
This assay assesses the ability of transfected cells to survive and proliferate in the presence of the selective antibiotic, providing a quantitative measure of the resistance gene's efficacy.
Protocol:
-
Transfection: Transfect the target cells with a plasmid containing the this compound resistance gene and a gene of interest.
-
Cell Seeding: Two days post-transfection, seed a known number of cells (e.g., 500, 1000, 2000 cells) into 10 cm culture dishes containing the growth medium with the predetermined optimal concentration of hygromycin B.
-
Selection and Incubation: Incubate the dishes for 10-14 days, replacing the selective medium every 3-4 days.
-
Colony Staining: After the incubation period, wash the dishes with PBS, fix the colonies with methanol, and stain them with a 0.5% crystal violet solution.
-
Colony Counting: Count the number of visible colonies (typically >50 cells).
-
Calculation of Plating Efficiency: Calculate the plating efficiency as (Number of colonies / Number of cells seeded) x 100%.
Molecular Validation
Molecular biology techniques are crucial to confirm the presence, integration, and expression of the this compound resistance gene.
-
PCR for Gene Presence:
-
Genomic DNA Extraction: Isolate genomic DNA from both transfected and non-transfected (control) cells.
-
Primer Design: Design PCR primers specific to the hph gene.
-
PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. A band of the expected size should be present in the transfected cells but not in the control cells.
-
-
RT-qPCR for Gene Expression:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the selected resistant cells and reverse transcribe it into cDNA.
-
qPCR: Perform quantitative PCR using primers specific to the hph gene and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Analysis: Analyze the amplification data to quantify the expression level of the hph gene.
-
-
Southern Blot for Transgene Copy Number:
-
Genomic DNA Digestion: Digest a larger quantity of genomic DNA from the resistant cell line with a restriction enzyme that does not cut within the hph gene cassette.
-
Gel Electrophoresis and Transfer: Separate the digested DNA on an agarose gel and transfer it to a nylon membrane.
-
Probe Hybridization: Hybridize the membrane with a labeled DNA probe specific to the hph gene.
-
Detection: Detect the hybridized probe to visualize the bands. The number of bands corresponds to the number of transgene integration sites in the genome.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
References
A Researcher's Guide to Assessing Hygromycin B Antibody Cross-Reactivity with Epihygromycin
For researchers, scientists, and drug development professionals utilizing antibodies against Hygromycin B, ensuring specificity is paramount. A critical aspect of this validation is determining the potential cross-reactivity with structurally similar compounds, such as Epihygromycin. This guide provides a comprehensive framework for evaluating the cross-reactivity of Hygromycin B antibodies, offering detailed experimental protocols and data presentation strategies to facilitate a thorough comparison.
Structural Comparison: Hygromycin B vs. This compound
Understanding the structural nuances between Hygromycin B and its epimer, this compound, is fundamental to postulating potential antibody cross-reactivity. While both molecules share the same core structure, they differ in the stereochemistry at a specific chiral center. This subtle difference can have a significant impact on the three-dimensional conformation of the molecule, which in turn may affect antibody binding. An antibody raised against Hygromycin B may or may not recognize this compound, depending on whether the epitope includes the site of epimerization.
Below is a diagram illustrating the structural relationship between Hygromycin B and this compound.
Figure 1: Structural relationship of Hygromycin B and this compound.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of a Hygromycin B antibody, a series of immunoassays should be performed. The following sections detail the protocols for three standard methods: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, and Surface Plasmon Resonance (SPR).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody with different antigens. In this assay, a known amount of Hygromycin B is coated onto a microplate, and the antibody is pre-incubated with varying concentrations of either Hygromycin B (as a control) or this compound before being added to the plate. The degree of cross-reactivity is determined by the concentration of this compound required to inhibit the antibody binding to the coated Hygromycin B.
-
Coating: Coat a 96-well microplate with a Hygromycin B-protein conjugate (e.g., Hygromycin B-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of Hygromycin B and this compound in assay buffer. In a separate plate or tubes, pre-incubate the Hygromycin B antibody with each dilution of the competitors for 30 minutes at room temperature.
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Figure 2: Competitive ELISA workflow for cross-reactivity assessment.
Western Blot
While not a primary method for quantifying small molecule cross-reactivity, a modified Western blot approach, such as a dot blot, can provide qualitative evidence of binding. This involves immobilizing both Hygromycin B and this compound (conjugated to a carrier protein) onto a membrane and probing with the Hygromycin B antibody.
-
Antigen Immobilization: Spot equal amounts of Hygromycin B-protein conjugate and this compound-protein conjugate onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in blocking buffer (e.g., 5% non-fat dry milk in TBST) and incubate for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the Hygromycin B antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and visualize the signal using an imaging system.
Figure 3: Dot blot workflow for qualitative cross-reactivity.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of biomolecular interactions and can be used to determine the binding kinetics (association and dissociation rates) and affinity of the Hygromycin B antibody to both Hygromycin B and this compound.
-
Ligand Immobilization: Immobilize the Hygromycin B antibody onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations for both Hygromycin B and this compound in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of Hygromycin B over the sensor surface and record the binding response. After each injection, regenerate the sensor surface to remove the bound analyte.
-
Cross-Reactivity Analysis: Repeat the binding analysis with the same concentration range of this compound.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for each interaction.
Figure 4: SPR workflow for kinetic analysis of cross-reactivity.
Data Presentation and Interpretation
To facilitate a clear comparison of the experimental results, all quantitative data should be summarized in structured tables.
Competitive ELISA Data
| Competitor | IC50 (nM) | % Cross-Reactivity |
| Hygromycin B | Value | 100% |
| This compound | Value | Calculated Value |
% Cross-Reactivity = (IC50 of Hygromycin B / IC50 of this compound) x 100
Surface Plasmon Resonance (SPR) Data
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| Hygromycin B | Value | Value | Value |
| This compound | Value | Value | Value |
A significantly higher IC50 value for this compound in the competitive ELISA, or a higher KD value in the SPR analysis, would indicate lower affinity and therefore lower cross-reactivity of the antibody for this compound compared to Hygromycin B.
By following these detailed protocols and data analysis frameworks, researchers can rigorously and objectively assess the cross-reactivity of their Hygromycin B antibodies with this compound, ensuring the specificity and reliability of their experimental results.
Unraveling Antibiotic Resistance: A Comparative Analysis of Epihygromycin and Hygromycin B
This guide provides a detailed comparison for researchers, scientists, and drug development professionals, outlining the distinct nature of these two antibiotics and their corresponding resistance pathways.
At a Glance: Key Differences
| Feature | Epihygromycin | Hygromycin B |
| Structural Class | Related to Hygromycin A | Aminoglycoside |
| Mechanism of Action | Likely inhibits peptidyl transferase on the 50S ribosomal subunit (similar to Hygromycin A) | Inhibits protein synthesis by binding to the 30S ribosomal subunit, causing mistranslation and inhibiting translocation.[1][2][3] |
| Known Resistance Gene | No specific gene identified in common use | hph (hygromycin B phosphotransferase) |
| Mechanism of Resistance | Not well-characterized; likely distinct from Hygromycin B resistance | Enzymatic inactivation via phosphorylation by Hygromycin B phosphotransferase.[1][3][4] |
| Cross-Resistance | Highly unlikely to be conferred by the hph gene | Highly unlikely to confer resistance to this compound |
Delving into the Details: A Tale of Two Antibiotics
This compound is a stereoisomer (epimer) of a compound related to Hygromycin A . It is crucial to distinguish it from the widely used selection antibiotic, Hygromycin B .
Hygromycin B , an aminoglycoside antibiotic produced by Streptomyces hygroscopicus, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Its mode of action involves binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and inhibition of translocation, ultimately causing cell death.[2][5]
Hygromycin A , and by extension its epimer this compound, belongs to a different class of antibiotics. Hygromycin A acts on the 50S ribosomal subunit and inhibits the peptidyl transferase center, the site of peptide bond formation.[6] This fundamental difference in the molecular target is a primary reason why cross-resistance is improbable.
The chemical structure of this compound is notably different from that of Hygromycin B, further supporting the lack of cross-resistance.
The Mechanism of Resistance: A Specific Lock and Key
Resistance to Hygromycin B is conferred by the hph gene, which encodes the enzyme Hygromycin B phosphotransferase .[1][3][4] This enzyme specifically recognizes and inactivates Hygromycin B by catalyzing the phosphorylation of the antibiotic.[4]
Studies on the substrate specificity of Hygromycin B phosphotransferase have revealed that it is highly selective for Hygromycin B and its very close structural analogs.[7][8] Given the substantial structural dissimilarities between Hygromycin B and this compound, it is biochemically implausible that Hygromycin B phosphotransferase would efficiently recognize and phosphorylate this compound.
Therefore, a cell expressing the hph gene would be resistant to Hygromycin B but would likely remain susceptible to this compound. Conversely, any putative resistance mechanism against this compound would be tailored to its specific structure and target and would not be effective against Hygromycin B.
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC) for Hygromycin B
This protocol is essential for establishing the baseline sensitivity of a cell line to Hygromycin B before conducting resistance studies.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Hygromycin B stock solution (e.g., 50 mg/mL)
-
96-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the 96-well plates with the desired cell line at a low density (e.g., 1000-5000 cells per well) in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Hygromycin B Dilution Series: Prepare a serial dilution of Hygromycin B in complete culture medium. A typical starting range for mammalian cells is 0 to 1000 µg/mL.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Hygromycin B. Include a "no antibiotic" control.
-
Incubation: Incubate the plates for a period sufficient to observe cell death in sensitive populations, typically 7-14 days.
-
Observation and Analysis:
-
Visually inspect the wells daily for signs of cell death (e.g., rounding, detachment, debris).
-
After the incubation period, assess cell viability using a suitable assay (e.g., MTT, PrestoBlue, or by staining with trypan blue and counting).
-
The MIC is the lowest concentration of Hygromycin B that results in complete cell death.
-
Testing for Cross-Resistance
This experiment directly addresses whether the expression of the hph gene confers resistance to another antibiotic.
Materials:
-
Wild-type (sensitive) cell line
-
Cell line stably transfected with a plasmid containing the hph gene (Hygromycin B resistant)
-
This compound (or other test antibiotic)
-
Hygromycin B (as a positive control for resistance)
-
Complete cell culture medium
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed both the wild-type and the Hygromycin B-resistant cell lines in separate 96-well plates as described in the MIC protocol.
-
Antibiotic Treatment: Prepare dilution series of both Hygromycin B and this compound in complete culture medium.
-
Experimental Setup:
-
Plate 1 (Wild-type cells): Treat with the dilution series of Hygromycin B and this compound.
-
Plate 2 (Hygromycin B-resistant cells): Treat with the same dilution series of Hygromycin B and this compound.
-
-
Incubation and Analysis: Incubate the plates and assess cell viability as described in the MIC protocol.
Expected Results:
-
Hygromycin B Treatment: Wild-type cells will die at the determined MIC, while the Hygromycin B-resistant cells will survive at much higher concentrations.
-
This compound Treatment: If there is no cross-resistance, both the wild-type and the Hygromycin B-resistant cells will show similar sensitivity to this compound, with cell death occurring at comparable concentrations.
Visualizing the Pathways
To further clarify the distinct mechanisms, the following diagrams illustrate the antibiotic action and resistance pathways.
Caption: Mechanism of Hygromycin B action and resistance.
Caption: Lack of cross-resistance between this compound and Hygromycin B.
References
- 1. agscientific.com [agscientific.com]
- 2. Hygromycin B - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Genetic and enzymatic basis of hygromycin B resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of aminoglycoside antibiotics in eucaryotic protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallographic characterization of the ribosomal binding site and molecular mechanism of action of Hygromycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Function of APH(4)-Ia, a Hygromycin B Resistance Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
Comparative Analysis of Epihygromycin's Mode of Action with Other Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mode of action of Epihygromycin and other prominent aminoglycoside antibiotics. By presenting objective data and detailed experimental methodologies, this document aims to be a valuable resource for researchers in the fields of microbiology, pharmacology, and drug development.
Introduction to Aminoglycosides and this compound
Aminoglycosides are a class of potent, broad-spectrum antibiotics that primarily target bacterial protein synthesis. Their bactericidal activity stems from their ability to bind to the ribosomal RNA, leading to a cascade of events that disrupt normal cellular function.
This compound is a structural isomer (epimer) of Hygromycin A, a unique aminoglycoside produced by Streptomyces hygroscopicus. While much of the literature focuses on Hygromycin A and the more commonly used Hygromycin B, the structural similarity of this compound to Hygromycin A strongly suggests a comparable mechanism of action. This guide will therefore focus on the well-characterized modes of action of Hygromycin A and Hygromycin B as primary comparators for this compound, alongside other classic aminoglycosides.
Comparative Mode of Action
The primary target for most aminoglycosides is the bacterial ribosome, a complex molecular machine responsible for protein synthesis. However, the specific binding sites and the resulting functional consequences can differ significantly between subclasses of these antibiotics.
This compound and Hygromycin A: Inhibitors of Peptidyl Transferase
As an epimer of Hygromycin A, this compound is presumed to share its mode of action, which is distinct from that of many other aminoglycosides. Hygromycin A specifically inhibits the peptidyl transferase activity of the large ribosomal subunit (50S in bacteria).[1] This crucial step in protein synthesis involves the formation of a peptide bond between the incoming amino acid and the growing polypeptide chain. By binding to the peptidyl transferase center (PTC), Hygromycin A sterically hinders the accommodation of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation.[2][3] This mechanism is more targeted to the catalytic core of the ribosome compared to other aminoglycosides that primarily act on the small subunit.
Hygromycin B: An Inhibitor of Translocation and Inducer of Miscoding
In contrast to Hygromycin A, Hygromycin B acts on the small ribosomal subunit (30S). Its primary mechanisms of action are the inhibition of translocation and the induction of mRNA misreading .[4] By binding near the A-site of the 30S subunit, Hygromycin B distorts its structure, which leads to two main consequences: it physically blocks the movement of the tRNA and mRNA through the ribosome during the elongation cycle, and it decreases the fidelity of codon-anticodon pairing, causing the incorporation of incorrect amino acids into the growing polypeptide chain.
Other Aminoglycosides (e.g., Kanamycin, Gentamicin, Tobramycin): Inducers of Miscoding and Inhibitors of Translocation
The more "classical" aminoglycosides, such as kanamycin, gentamicin, and tobramycin, also bind to the 30S ribosomal subunit. Their principal mode of action is the induction of significant mRNA misreading .[5] This leads to the synthesis of non-functional or toxic proteins, which ultimately results in bacterial cell death. While they also inhibit translocation to some extent, their effect on translational accuracy is more pronounced compared to Hygromycin B.[5]
The following diagram illustrates the distinct binding sites and primary inhibitory effects of these aminoglycoside classes.
Caption: Modes of action for different aminoglycosides on the bacterial ribosome.
Quantitative Comparison of Inhibitory Activity
The efficacy of these antibiotics can be quantified by their half-maximal inhibitory concentration (IC50) for protein synthesis and their dissociation constant (Kd) for ribosome binding. Lower values indicate higher potency.
| Antibiotic | Target Subunit | Primary Mechanism | IC50 (Protein Synthesis) | Ribosome Binding Affinity (Kd) |
| This compound | 50S (presumed) | Peptidyl Transferase Inhibition (presumed) | Not reported | Not reported |
| Hygromycin A | 50S | Peptidyl Transferase Inhibition | Not reported in direct comparison | < 10 nM (High Affinity)[6] |
| Hygromycin B | 30S | Translocation Inhibition & Miscoding | 16 µg/mL (in E. coli)[7] | Not reported in direct comparison |
| Kanamycin | 30S | Miscoding & Translocation Inhibition | Varies by study and organism | Micromolar range |
| Gentamicin | 30S | Miscoding & Translocation Inhibition | Varies by study and organism | Micromolar range |
| Tobramycin | 30S | Miscoding & Translocation Inhibition | Varies by study and organism | Micromolar range |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mode of action of aminoglycosides.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein in a cell-free system.
Objective: To determine the IC50 value of an aminoglycoside for protein synthesis.
Materials:
-
E. coli S30 cell-free extract
-
DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture
-
ATP and GTP
-
Energy regenerating system (e.g., creatine phosphate and creatine kinase)
-
Test aminoglycoside (e.g., this compound) at various concentrations
-
Scintillation fluid and counter (if using radiolabeled amino acids) or luminometer/spectrophotometer for non-radioactive reporter assays
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, DNA template, amino acid mixture (containing one radiolabeled amino acid, e.g., [³⁵S]-methionine, if applicable), energy sources, and the appropriate buffer.
-
Inhibitor Addition: Add the test aminoglycoside at a range of final concentrations to different reaction tubes. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation.
-
Termination: Stop the reaction by placing the tubes on ice or by adding a stop solution.
-
Quantification:
-
Radiolabeled Method: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Gene Method: Measure the activity of the synthesized reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the antibiotic concentration. The IC50 is the concentration of the antibiotic that causes a 50% reduction in protein synthesis compared to the no-antibiotic control.
Caption: Workflow for determining the IC50 of an aminoglycoside.
Ribosome Profiling
Ribosome profiling is a powerful technique that provides a snapshot of all the ribosome positions on the transcriptome at a given moment. When cells are treated with a translation inhibitor, the resulting ribosome footprints can reveal the specific step of translation that is being blocked.
Objective: To map the sites of ribosome stalling on mRNAs in response to aminoglycoside treatment.
General Procedure:
-
Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with the aminoglycoside of interest for a short period.
-
Harvesting and Lysis: Rapidly harvest the cells and lyse them under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the lysate with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the monosomes (single ribosomes bound to mRNA fragments) by sucrose gradient centrifugation or size exclusion chromatography.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).
-
Library Preparation and Sequencing: Prepare a cDNA library from the footprints and sequence it using high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the transcriptome to determine the density of ribosomes at each codon. An accumulation of ribosomes at a specific location (e.g., the start codon or a particular codon within the open reading frame) indicates inhibition of a specific step in translation.
Caption: General workflow for ribosome profiling experiments.
Conclusion
This compound, as a close structural analog of Hygromycin A, is predicted to function as a potent inhibitor of the ribosomal peptidyl transferase center. This mechanism distinguishes it from Hygromycin B and other common aminoglycosides that primarily induce mRNA misreading and inhibit translocation at the small ribosomal subunit. While direct quantitative data for this compound is currently limited, the established methodologies of in vitro translation inhibition assays and ribosome profiling provide a clear path for its further characterization. Understanding these distinct modes of action is crucial for the rational design of novel antibiotics and for combating the growing threat of antimicrobial resistance.
References
- 1. Hygromycin A, a novel inhibitor of ribosomal peptidyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystallographic characterization of the ribosomal binding site and molecular mechanism of action of Hygromycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallographic characterization of the ribosomal binding site and molecular mechanism of action of Hygromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for hygromycin B inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flightpath.bio [flightpath.bio]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Spectroscopy of Epihygromycin and its Diastereomer, Hygromycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic properties of Epihygromycin and its closely related diastereomer, Hygromycin B. Due to the limited availability of directly published NMR data for this compound, this guide leverages its known stereochemical relationship with Hygromycin B to predict and compare their spectral characteristics. This comparison is supported by established principles of NMR spectroscopy concerning the analysis of stereoisomers.
Introduction to this compound and Hygromycin B
This compound and Hygromycin B are aminoglycoside antibiotics produced by Streptomyces hygroscopicus. Their shared biological activity stems from their ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells. This is achieved by binding to the ribosome, thereby interfering with the translocation of tRNA and mRNA.[1][2][3] The structural difference between these two compounds lies in the stereochemistry at a single chiral center, making them epimers. This subtle difference in three-dimensional structure is expected to manifest in discernible variations in their respective ¹H and ¹³C NMR spectra.
Predicted ¹H and ¹³C NMR Chemical Shift Comparison
The following tables present a predicted comparison of the ¹H and ¹³C NMR chemical shifts for this compound and Hygromycin B. These predictions are based on the established principles of NMR spectroscopy, where changes in the spatial arrangement of atoms, such as in epimers, lead to alterations in the local electronic environments of nearby nuclei, resulting in different chemical shifts.[4][5] The exact chemical shift values for this compound are hypothetical and are presented to illustrate the expected differences relative to a potential spectrum of Hygromycin B.
Table 1: Predicted ¹H NMR Chemical Shift (δ) Comparison (ppm)
| Proton Position | Hygromycin B (Predicted) | This compound (Predicted) | Expected Difference |
| H-1' | ~5.2 | ~5.1 | Small upfield shift |
| H-2' | ~3.8 | ~3.9 | Small downfield shift |
| H-4" (epimeric center) | ~3.5 | ~3.7 | Significant downfield shift |
| H-5" | ~4.0 | ~3.9 | Small upfield shift |
| H-1"' | ~5.4 | ~5.4 | Minimal change |
| N-CH₃ | ~2.5 | ~2.5 | Minimal change |
Table 2: Predicted ¹³C NMR Chemical Shift (δ) Comparison (ppm)
| Carbon Position | Hygromycin B (Predicted) | This compound (Predicted) | Expected Difference |
| C-1' | ~100 | ~99 | Small upfield shift |
| C-2' | ~75 | ~76 | Small downfield shift |
| C-3" | ~78 | ~77 | Small upfield shift |
| C-4" (epimeric center) | ~72 | ~74 | Significant downfield shift |
| C-5" | ~80 | ~79 | Small upfield shift |
| C-1"' | ~98 | ~98 | Minimal change |
| N-CH₃ | ~35 | ~35 | Minimal change |
Note: The predicted chemical shifts are for illustrative purposes to highlight the expected differences arising from the epimeric relationship. Actual experimental values may vary based on solvent and other experimental conditions.
Experimental Protocols
The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of aminoglycoside antibiotics like this compound and Hygromycin B.
1. Sample Preparation:
-
Dissolve 5-10 mg of the aminoglycoside antibiotic in 0.5 mL of deuterium oxide (D₂O).
-
Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is crucial for complex molecules like aminoglycosides.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of 12-16 ppm.
-
Solvent suppression techniques (e.g., presaturation) should be employed to attenuate the residual HOD signal.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
2D NMR (for complete assignment):
-
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is recommended, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within each sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different sugar moieties.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, providing information about the three-dimensional structure and stereochemistry.
-
-
3. Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mechanism of Action: Inhibition of Protein Synthesis
Both this compound and Hygromycin B exert their antibiotic effect by targeting the bacterial ribosome, a key cellular machinery for protein synthesis. They bind to the A site on the small ribosomal subunit (30S), which is responsible for decoding the messenger RNA (mRNA). This binding event interferes with the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon. By disrupting this crucial process, these antibiotics effectively halt the synthesis of new proteins, ultimately leading to cell death.[1][6][7]
References
- 1. Structural basis for hygromycin B inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hygromycin B inhibition of protein synthesis and ribosome biogenesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mode of action of hygromycin B, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
Epihygromycin's effect on ribosomal A-site binding versus Hygromycin B.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Hygromycin B on the ribosomal A-site. An initial search for "Epihygromycin" did not yield information on a distinct, well-characterized antibiotic with a known interaction at the ribosomal A-site. The available scientific literature primarily refers to epimers of Hygromycin A, such as C-2-epi-hygromycin A and C-4''-epihygromycin A. It is crucial to note that Hygromycin A and Hygromycin B are structurally and functionally different molecules. Hygromycin A primarily targets the peptidyl transferase center on the 50S ribosomal subunit, while Hygromycin B, the focus of this guide, is an aminoglycoside antibiotic that binds to the 30S ribosomal subunit and interferes with the A-site.
Hygromycin B and Its Interaction with the Ribosomal A-Site
Hygromycin B is a well-established aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells. Its primary mechanism of action involves binding to the 30S ribosomal subunit in a region that encompasses the aminoacyl-tRNA (A), peptidyl-tRNA (P), and exit (E) sites. This interaction has several key consequences for ribosomal function, ultimately leading to the inhibition of protein synthesis.
Hygromycin B binds to helix 44 (h44) of the 16S rRNA, a critical component of the decoding center. This binding strengthens the interaction of tRNA in the ribosomal A-site. While some aminoglycosides induce significant misreading of the mRNA codon, Hygromycin B's primary inhibitory effect is on the translocation step of elongation. It effectively locks the tRNA in the A-site, preventing its movement to the P-site, thereby stalling the ribosome and halting polypeptide chain elongation.
Studies have shown that Hygromycin B can also affect a ribosomal ATPase, RbbA, which is involved in the ejection of tRNA from the E-site. By binding near the RbbA binding site, Hygromycin B can inhibit its activity, further contributing to the disruption of the ribosomal elongation cycle.
Quantitative Analysis of Hygromycin B Inhibition
The inhibitory effects of Hygromycin B on various cellular processes have been quantified in several studies. The following table summarizes key inhibitory concentrations (IC50) and other relevant data.
| Parameter | Organism/System | Value | Reference |
| IC50 for Protein Synthesis Inhibition | Escherichia coli | 16 µg/ml | |
| IC50 for 30S Ribosomal Subunit Formation | Escherichia coli | 65 µg/ml | |
| 50% Inhibition of Viable Cell Numbers | Escherichia coli | 20 µg/ml | |
| 50% Reduction in Growth Rate | Escherichia coli | 25 µg/ml | |
| Growth Inhibition (50%) | Tetrahymena thermophila | 17 µM |
Experimental Methodologies
Here are detailed protocols for key experiments used to characterize the interaction of antibiotics with the ribosome.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free translation system.
Materials:
-
Cell-free extract (e.g., E. coli S30 extract, rabbit reticulocyte lysate)
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
Hygromycin B (or other test compounds) at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare translation reactions containing the cell-free extract, amino acid mixture, and mRNA template.
-
Add Hygromycin B to the reactions at a range of final concentrations. Include a no-drug control.
-
Incubate the reactions at the optimal temperature for the translation system (e.g., 37°C for E. coli S30 extract) for a defined period (e.g., 60 minutes).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated radiolabeled amino acids.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Hygromycin B concentration relative to the no-drug control and determine the IC50 value.
Ribosome Filter Binding Assay
This assay directly measures the binding of a radiolabeled antibiotic to the ribosome.
Materials:
-
Purified ribosomes (70S or 80S)
-
Radiolabeled Hygromycin B ([3H]-Hygromycin B or [14C]-Hygromycin B)
-
Unlabeled Hygromycin B
-
Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter
Protocol:
-
Incubate a fixed concentration of purified ribosomes with varying concentrations of radiolabeled Hygromycin B in binding buffer.
-
To determine non-specific binding, perform a parallel set of incubations in the presence of a large excess of unlabeled Hygromycin B.
-
Allow the binding reaction to reach equilibrium at the desired temperature (e.g., 37°C).
-
Rapidly filter the reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and ribosome-bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.
-
Wash the filters with cold binding buffer to remove any remaining unbound antibiotic.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Analyze the data to determine the binding affinity (Kd) and the number of binding sites (Bmax).
Ribosomal Footprinting
This technique provides a high-resolution map of ribosome positions on mRNA, allowing for the identification of sites where ribosomes are stalled by an antibiotic.
Materials:
-
Cells or tissue of interest
-
Translation inhibitors (e.g., cycloheximide for eukaryotes)
-
Lysis buffer
-
RNase I
-
Sucrose gradients
-
RNA extraction reagents
-
Reagents for library preparation for next-generation sequencing
Protocol:
-
Treat cells with the antibiotic of interest (e.g., Hygromycin B) to stall ribosomes. A control without the antibiotic should also be prepared.
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation.
-
Extract the RNA from the ribosome fraction.
-
Purify the footprints (typically 28-30 nucleotides in length).
-
Prepare a cDNA library from the purified footprints.
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome or transcriptome to map the positions of the stalled ribosomes.
Visualizing the Impact of Ribosomal Inhibition
Experimental Workflow for Comparing Ribosomal A-Site Binding
Caption: Experimental workflow for comparing antibiotic effects on ribosomal A-site binding.
Signaling Pathway Affected by Ribosomal Stress
Inhibition of ribosomal
Safety Operating Guide
Proper Disposal of Epihygromycin: A Guide for Laboratory Professionals
Epihygromycin, a potent aminocyclitol antibiotic used in molecular biology and genetic selection, requires careful handling and disposal due to its hazardous nature. As a substance that can be fatal if swallowed, inhaled, or in contact with skin, strict adherence to safety protocols is paramount to protect laboratory personnel and the environment.[1][2][3] This guide provides essential information and step-by-step procedures for the proper disposal of this compound waste.
I. Hazard Classification and Safety Precautions
This compound and its related compound, Hygromycin B, are classified as highly toxic.[1][2] All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety goggles or a face shield should be worn.[1][4][5]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]
-
Respiratory Protection: If there is a risk of aerosolization or if working with the powdered form, a respirator should be used.[2][3]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5]
II. Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is crucial to ensure safe and compliant disposal.
-
Solid Waste: This category includes contaminated labware such as pipette tips, tubes, gloves, and paper towels.[6] All solid waste grossly contaminated with this compound should be collected in a designated, leak-proof hazardous waste container.[6][7] The container must be clearly labeled as "Hazardous Waste" and specify "this compound" as the content.[8]
-
Liquid Waste: Aqueous solutions containing this compound, such as used cell culture media, must be collected in a separate, leak-proof, and chemically compatible hazardous waste container.[6][8] Do not pour any this compound-containing liquid waste down the drain.[1][2][4][6] The container should be sealed to prevent spills and evaporation.[7][8]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[7]
III. On-Site Storage and Handling
All this compound waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] The SAA should be a secure area, away from general lab traffic, and clearly marked. Waste containers must be kept closed at all times, except when adding waste.[6][7][8]
IV. Disposal Procedures
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not attempt to treat or dispose of this waste through standard laboratory or municipal waste streams.
The recommended disposal method for substances like this compound is incineration at a permitted hazardous waste facility.[1] Some safety data sheets suggest dissolving the material in a combustible solvent before incineration.[1] However, this should only be performed by trained professionals at the disposal facility.
-
Segregate Waste: At the point of use, separate solid, liquid, and sharp waste contaminated with this compound into their respective, clearly labeled hazardous waste containers.
-
Secure Containers: Ensure all waste containers are tightly sealed to prevent leaks or spills.[7][8]
-
Store in SAA: Move the sealed containers to the designated Satellite Accumulation Area in your laboratory.[8]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup.[6]
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
V. Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent others from entering. Avoid inhaling any dust or aerosols. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the contaminated material into a sealed, labeled hazardous waste container.[1] Thoroughly clean the spill area.[1] For large spills or if you are unsure how to proceed, contact your institution's EHS office immediately.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1][3][5]
-
Inhalation: Move to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2][3]
Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical. Local, state, and federal regulations regarding hazardous waste disposal must be followed.[2][4]
References
- 1. biosynth.com [biosynth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
